4,4(5h)-Oxazoledimethanol, 2-phenyl-

Overview

Description

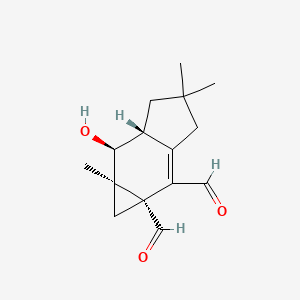

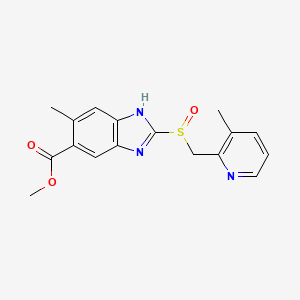

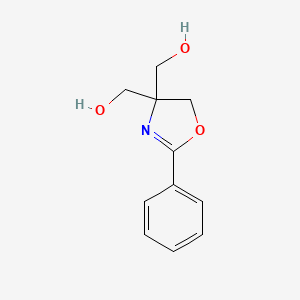

4,4(5h)-Oxazoledimethanol, 2-phenyl-, also known as Oxazole, is a heterocyclic organic compound with a molecular formula of C9H9NO2. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The aim of

Scientific Research Applications

Catalytic Processes and Chemical Synthesis

- Organometallic complexes involving triazole-based organosulfur/-selenium ligands, synthesized using a click reaction, have shown promise in catalytic oxidation and transfer hydrogenation reactions. This indicates potential applications in facilitating and enhancing chemical reactions in various domains, including pharmaceutical and industrial chemistry (Saleem et al., 2013) (Saleem et al., 2014).

Synthesis of Heterocyclic Compounds 2. The versatile template of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, closely related to the compound , has been demonstrated in the synthesis of various 2-phenyl-3,4-substituted oxazoles. This highlights its potential in the development of diverse heterocyclic compounds, which are crucial in drug development and other chemical applications (Misra & Ila, 2010) (Misra & Ila, 2010).

Asymmetric Synthesis and Chemical Modifications 3. 5H-Alkyl-2-phenyl-oxazol-4-ones have been used in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, showcasing the utility of this class of compounds in producing chirally pure substances, which is crucial in the synthesis of bioactive molecules and pharmaceutical agents (Trost et al., 2004).

Nonlinear Optical Properties and Material Science 4. Oxazolone derivatives have been studied for their nonlinear optical properties, indicating potential applications in photonics and electronics. This suggests their use in the development of materials for optical devices and components (Murthy et al., 2010).

Polymer Functionalization 5. Oxazolyl functionalized polymers have been synthesized using atom transfer radical polymerization (ATRP), highlighting potential applications in the development of functional polymers with specific properties, useful in various material science and engineering applications (Summers et al., 2013).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4,4(5h)-Oxazoledimethanol, 2-phenyl- may also interact with various biological targets.

Mode of Action

It has been suggested that similar compounds may act as antioxidants . In an antioxidant assay using the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•), the compound was found to scavenge the PTIO• radical in a dose-dependent manner . This suggests that 4,4(5h)-Oxazoledimethanol, 2-phenyl- may interact with its targets and induce changes through an electron-transfer (ET) plus H+ transfer mechanisms .

Biochemical Pathways

Based on its potential antioxidant activity , it can be inferred that it may influence pathways related to oxidative stress and free radical scavenging.

Result of Action

Based on its potential antioxidant activity , it can be inferred that it may help in neutralizing harmful free radicals and reducing oxidative stress at the molecular and cellular levels.

Action Environment

It has been suggested that the antioxidant activity of similar compounds can be influenced by factors such as ph and temperature .

Properties

IUPAC Name |

[4-(hydroxymethyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVCJESXVHLJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292037 | |

| Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62203-32-1 | |

| Record name | NSC79941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.